(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide
Description
(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a benzothiazole-derived compound featuring a substituted benzo[d]thiazol-2(3H)-ylidene scaffold with methoxy and methyl groups at positions 4,7 and 3, respectively. The tosylpropanamide moiety (3-tosylpropanamide) contributes sulfonamide functionality, which is often associated with enhanced biological activity and metabolic stability.
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-(4-methylphenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S2/c1-13-5-7-14(8-6-13)29(24,25)12-11-17(23)21-20-22(2)18-15(26-3)9-10-16(27-4)19(18)28-20/h5-10H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNOKMVNZGJLQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a benzo[d]thiazole moiety, which is associated with various biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 432.49 g/mol. The presence of methoxy and tosyl groups enhances its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds containing benzo[d]thiazole derivatives exhibit a range of biological activities. The specific activities of this compound include:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Studies suggest potential cytotoxic effects against cancer cell lines.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for the growth and proliferation of pathogens or cancer cells.
- Interference with Cellular Signaling : It may disrupt signaling pathways involved in cell division and survival.
Comparative Biological Activities
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Benzo[d]thiazole + Tosyl group | Antimicrobial, Anticancer |
| 4-Methylbenzo[d]thiazole | Methyl group on thiazole | Antimicrobial |
| 2-Aminobenzothiazole | Amine group substitution | Anticancer |
| 7-Methoxybenzo[d]thiazole | Methoxy group on thiazole | Antiviral |
Research Findings
- Anticancer Activity : A study demonstrated that similar benzo[d]thiazole derivatives exhibited significant cytotoxicity against lung and breast cancer cell lines, suggesting that this compound could have similar effects .
- Antimicrobial Efficacy : In vitro assays indicated that compounds with a benzo[d]thiazole core showed broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .
Case Study 1: Anticancer Efficacy
A series of benzo[d]thiazole derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Antimicrobial Activity
Research conducted on related compounds revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those for standard antibiotics, highlighting the potential use of such compounds in treating resistant infections .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzo[d]thiazole structure exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis and inhibition of cancer cell proliferation.
Case Study: Anticancer Efficacy
A study evaluated the anticancer efficacy of (E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide against various cancer cell lines. The results showed that the compound inhibited cell growth significantly, with an IC50 value comparable to established anticancer agents.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Study: Inhibition of Cytokines
In vitro studies demonstrated that this compound reduced levels of tumor necrosis factor-alpha by up to 75%, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
Compounds similar to this compound have shown promising antimicrobial effects against various pathogens.
Case Study: Antimicrobial Testing
Research involving this compound revealed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing new antimicrobial therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
The benzo[d]thiazol-2(3H)-ylidene core distinguishes the target compound from thiadiazole and triazole derivatives in the evidence. For example:
- Compound 4g (N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide) contains a thiadiazole ring substituted with a dimethylamino-acryloyl group and a benzamide moiety .
- Compound 4h (N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide) features a chloro-substituted phenyl group on the thiadiazole core .
Key Differences :
- The benzo[d]thiazole scaffold in the target compound may confer distinct electronic and steric properties compared to thiadiazoles, influencing binding affinity or solubility.
- Methoxy groups in the target compound likely enhance electron-donating effects, contrasting with electron-withdrawing substituents (e.g., Cl in 4h).
Functional Group Analysis
Tosylpropanamide vs. Acryloyl-Benzamide Groups
- The 3-tosylpropanamide group in the target compound introduces a sulfonamide linkage, which is absent in compounds 4g and 4h.
- Compounds 4g and 4h feature dimethylamino-acryloyl and benzamide groups, which contribute to their IR spectra (e.g., carbonyl peaks at 1690 and 1638 cm⁻¹) . The target compound’s tosyl group would likely exhibit strong S=O stretching vibrations (~1360–1180 cm⁻¹), differing from the acryloyl C=O peaks.
Physicochemical and Spectroscopic Properties
Notes:
- The chloro substituent in 4h may increase lipophilicity compared to the methoxy groups in the target compound.
- Tosylpropanamide’s sulfonamide group could enhance metabolic stability relative to acryloyl-benzamide moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
